Acetamide,n-(3,5-dibromophenyl)-2-iodo-
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Overview
Description
Acetamide, N-(3,5-dibromophenyl)-2-iodo- is a chemical compound with the molecular formula C8H6Br2INO It is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dibromophenyl)-2-iodo- typically involves the bromination and iodination of a phenylacetamide precursor. The process can be summarized as follows:
Bromination: The phenylacetamide is first subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.
Iodination: The dibrominated intermediate is then treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine atom at the 2 position of the phenyl ring.
Industrial Production Methods
Industrial production of Acetamide, N-(3,5-dibromophenyl)-2-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,5-dibromophenyl)-2-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Acetamide, N-(3,5-dibromophenyl)-2-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,5-dibromophenyl)-2-iodo- involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dibromophenyl)acetamide: Lacks the iodine atom, which may affect its reactivity and applications.
N-(3,5-dibromo-2-nitrophenyl)acetamide: Contains a nitro group instead of an iodine atom, leading to different chemical properties and uses.
N-(4-amino-3,5-dibromophenyl)acetamide: Contains an amino group, which can significantly alter its biological activity and reactivity.
Uniqueness
Acetamide, N-(3,5-dibromophenyl)-2-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
Properties
CAS No. |
5448-50-0 |
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Molecular Formula |
C8H6Br2INO |
Molecular Weight |
418.85 g/mol |
IUPAC Name |
N-(3,5-dibromophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-5-1-6(10)3-7(2-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChI Key |
IUVRRYJSFRICHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NC(=O)CI |
Origin of Product |
United States |
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